LyP-1 peptide sequence and structure
LyP-1 peptide sequence and structure
An In-depth Technical Guide to the LyP-1 Peptide: Sequence, Structure, and Applications
Core Characteristics of LyP-1
The LyP-1 peptide is a synthetic, cyclic nonapeptide discovered through phage display screening on MDA-MB-435 human cancer xenografts.[1] It has garnered significant interest in the fields of oncology and drug development due to its ability to selectively home to tumor tissues and atherosclerotic plaques.[1][2] This targeted binding, coupled with its cell penetration and pro-apoptotic properties, makes LyP-1 a promising vector for the delivery of therapeutic and diagnostic agents.[1][3]
Sequence and Physicochemical Properties
The primary structure of LyP-1 consists of nine amino acids with the sequence Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys.[2][4] A critical feature of its structure is a disulfide bond formed between the two cysteine residues at positions 1 and 9, which creates a cyclic conformation essential for its receptor binding and biological activity.[1][4]
| Property | Value | Reference |
| Amino Acid Sequence | CGNKRTRGC | [1][2][5] |
| Molecular Formula | C36H65N17O12S2 | [4][6] |
| Molecular Weight | ~992.14 Da | [4][6] |
| Structure | Cyclic (Disulfide bridge: Cys1-Cys9) | [1][4] |
| Theoretical pI | 10.12 | [6] |
Mechanism of Action and Signaling
The unique targeting and internalization capabilities of LyP-1 are governed by a multi-step process involving sequential receptor binding and proteolytic activation. This mechanism distinguishes it from many other cell-penetrating peptides.
Receptor Binding and Internalization Pathway
LyP-1's mechanism is initiated by its binding to the p32 protein (also known as gC1qR or HABP1), which serves as its primary receptor.[2][6] In normal cells, p32 is primarily a mitochondrial protein; however, in many cancer cells and tumor-associated macrophages, it is overexpressed and aberrantly located on the cell surface.[1][2] This differential expression pattern is the basis for LyP-1's tumor-specific homing.[1]
Following the initial binding to p32, the peptide undergoes a critical activation step. The cyclic LyP-1 is proteolytically cleaved, transforming it into a linear, truncated form (tLyP-1).[1] This cleavage exposes a C-terminal C-end rule (CendR) motif (R/K)XX(R/K). This newly exposed motif is then free to bind to its secondary receptor, Neuropilin-1 (NRP1) and/or Neuropilin-2 (NRP2), which are also overexpressed in tumor tissues.[1] The engagement of NRP triggers receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated cargo into the target cell.[1]
Pro-Apoptotic Activity
Beyond its role as a delivery vector, LyP-1 possesses intrinsic therapeutic properties. Studies have demonstrated that LyP-1 can induce apoptosis in the cells it targets.[1] This pro-apoptotic effect has been observed in vitro in breast cancer cells and in vivo within tumors and atherosclerotic plaques.[1][3] This dual functionality—targeting and therapeutic action—makes LyP-1 a particularly attractive candidate for cancer therapy.
Quantitative Efficacy Data
The performance of LyP-1 has been quantified in various preclinical models, demonstrating its potential for targeted imaging and therapy.
In Vitro Cellular Uptake
The efficiency of LyP-1 internalization has been measured in cells isolated from atherosclerotic plaques. Flow cytometry analysis showed a significant uptake of fluorescently labeled LyP-1 compared to a control peptide.
| Peptide | Cell Type | % FAM-Positive Cells (Mean ± SD) | Reference |
| LyP-1 | Cells from atherosclerotic plaques | 63.9 ± 5.8 | [2] |
| CREKA (control) | Cells from atherosclerotic plaques | 18.1 ± 4.6 | [2] |
| ARAL (control) | Cells from atherosclerotic plaques | 7.5 ± 4.1 | [2] |
In Vivo Tumor Targeting and Imaging
The ability of LyP-1 to home to tumors and associated lymphatics has been validated through in vivo imaging studies. In a 4T1 breast cancer model, Cy5.5-labeled LyP-1 showed progressively increasing accumulation in tumor-draining lymph nodes over time.
| Days Post Inoculation | Fluorescence Intensity (x10^6 photon/cm²/sec) | Fold Increase vs. Contralateral LN | Reference |
| 3 | 0.024 | 1.02 | [4][7] |
| 7 | 0.038 | 1.63 | [4][7] |
| 14 | 0.048 | 2.04 | [4][7] |
| 21 | 0.106 | 4.52 | [4][7] |
In Vivo Therapeutic Efficacy
Systemic treatment with LyP-1 has been shown to inhibit tumor progression in xenograft models. In mice bearing MDA-MB-435 breast cancer xenografts, LyP-1 treatment resulted in a significant reduction in tumor size and lymphatic vessel density.
| Treatment Group | Outcome | Result | Reference |
| LyP-1 Peptide | Tumor Growth Inhibition | 50% reduction in mean tumor volume (P < 0.05) | [3] |
| LyP-1 Peptide | Anti-lymphangiogenesis | 85% reduction in lymphatic vessel count | [3] |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of the LyP-1 peptide, intended for researchers and drug development professionals.
Peptide Synthesis
LyP-1 is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by cyclization to form the essential disulfide bridge.
Methodology:
-
Chain Assembly: The linear peptide is assembled on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage: Once assembly is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization (Oxidation): The purified linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) and stirred in the presence of air or another oxidizing agent to facilitate the formation of the disulfide bond between Cys1 and Cys9.
-
Final Purification: The cyclic LyP-1 peptide is purified again by RP-HPLC to isolate the monomeric cyclic product from dimers or other byproducts.
-
Verification: The final product is verified by mass spectrometry to confirm the correct molecular weight.[8]
In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the p32 receptor using labeled LyP-1.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., HEPES buffer with BSA and protease inhibitors). Prepare serial dilutions of the unlabeled test compounds and a fixed concentration of radiolabeled (e.g., ¹²⁵I) or biotinylated LyP-1.[5][9]
-
Incubation: In a multi-well plate, combine the cell membrane preparation expressing the p32 receptor, the labeled LyP-1, and either buffer (for total binding), a saturating concentration of unlabeled LyP-1 (for non-specific binding), or the test compound.[9]
-
Equilibration: Incubate the plate for a predetermined time (e.g., 2-3 hours) at 4°C or room temperature to allow the binding to reach equilibrium.[9]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free ligand. The receptor and bound ligand are retained on the filter.[10]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.
Cellular Uptake Assay
This protocol details how to quantify the internalization of LyP-1 into target cells using flow cytometry.
Methodology:
-
Cell Preparation: Plate p32-expressing cells (e.g., MDA-MB-435) in a multi-well plate and culture until they reach near-confluence.[11]
-
Labeling: Synthesize or procure a fluorescently labeled LyP-1 peptide (e.g., FITC-LyP-1).[1]
-
Incubation: Wash the cells with assay buffer (e.g., HBSS-HEPES). Add the FITC-LyP-1 (at a concentration of ~10 µM) to the cells and incubate for 1-3 hours at 37°C.[12][13] As a negative control, use a fluorescently labeled scramble peptide.
-
Washing: Stop the incubation by washing the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. Gate on the live cell population and measure the fluorescence intensity to quantify the percentage of positive cells and the mean fluorescence intensity, which correspond to peptide uptake.
In Vivo Optical Imaging
This protocol outlines the procedure for visualizing the accumulation of LyP-1 in tumors in a live animal model.
References
- 1. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LyP-1 peptide [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mednexus.org [mednexus.org]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
